2-(2,4-dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2,4-Dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(2,4-dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenethylamine with phthalic anhydride under acidic conditions to form the isoquinoline core . The reaction typically requires heating and the use of a strong acid catalyst such as sulfuric acid. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(2,4-Dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it can cause extensive membrane damage in bacterial cells, leading to cell death . In cancer research, the compound is believed to interfere with key signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
2-(2,4-Dichlorophenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Benzimidazo[2,1-a]isoquinoline: Used in the synthesis of polyheterocycles with applications in therapeutic areas.
2,4-Dichlorophenethyl alcohol: A simpler compound with applications in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C20H13Cl2NO2 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H13Cl2NO2/c21-14-8-7-12(17(22)11-14)9-10-23-19(24)15-5-1-3-13-4-2-6-16(18(13)15)20(23)25/h1-8,11H,9-10H2 |
InChI Key |
BIABDONHURAKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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